![molecular formula C12H13F3O3 B12593779 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one CAS No. 645389-22-6](/img/structure/B12593779.png)
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a trifluoromethyl-substituted phenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nucleophile, such as methanol, under acidic conditions to form the corresponding acetal.
Hydrolysis: The acetal is then hydrolyzed under acidic conditions to yield the corresponding aldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions
Major Products Formed
Oxidation: Formation of 4-oxo-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
Reduction: Formation of 4-hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butanol
Substitution: Formation of substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-4-(4-fluorophenyl)butan-2-one
- 4-Hydroxy-4-(4-chlorophenyl)butan-2-one
- 4-Hydroxy-4-(4-bromophenyl)butan-2-one
Uniqueness
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
645389-22-6 |
|---|---|
分子式 |
C12H13F3O3 |
分子量 |
262.22 g/mol |
IUPAC名 |
4-hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H13F3O3/c1-18-7-10(16)6-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-5,11,17H,6-7H2,1H3 |
InChIキー |
SNYOTYAUDCALMQ-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)
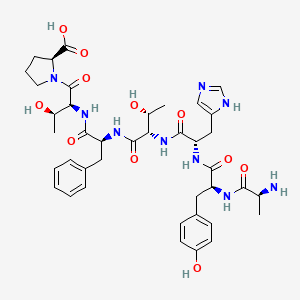


![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
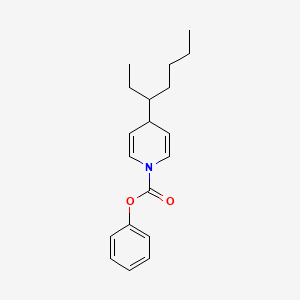
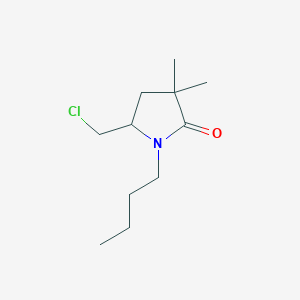
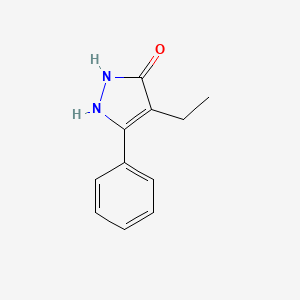
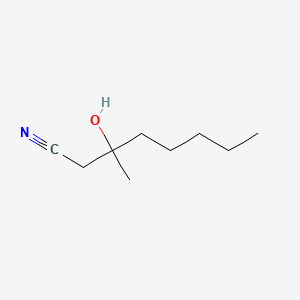
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
